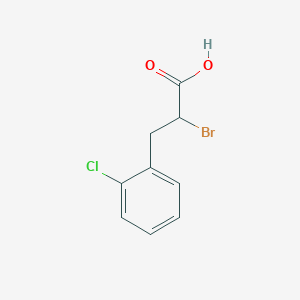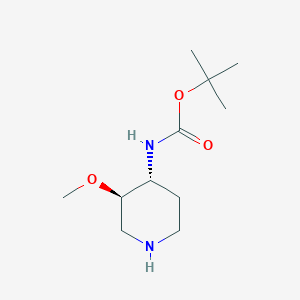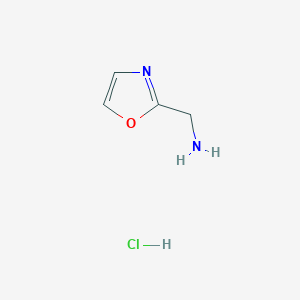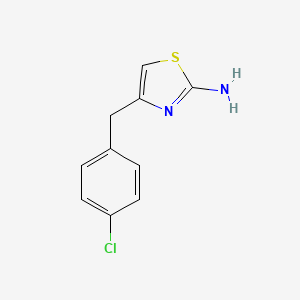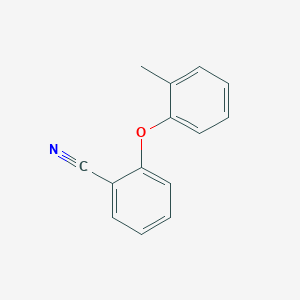![molecular formula C17H13N3O2 B3166137 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol CAS No. 907999-03-5](/img/structure/B3166137.png)
1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol
Overview
Description
The compound “1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol” is a complex organic molecule that contains a pyrazoloquinoline core structure with a methoxyphenyl group at the 1-position and a hydroxyl group at the 7-position . Pyrazoloquinolines are a class of compounds that have been studied for their potential biological activities .
Synthesis Analysis
While the specific synthesis for this compound isn’t available, pyrazoloquinolines can generally be synthesized through cyclocondensation reactions . The methoxyphenyl group could potentially be introduced through a Friedel-Crafts alkylation .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple aromatic rings and functional groups. The pyrazoloquinoline core would contribute to the rigidity and planarity of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the electron-donating methoxy group and the electron-withdrawing hydroxyl group. These groups could potentially influence the sites of electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the methoxy and hydroxyl groups could potentially increase its polarity and solubility in polar solvents .
Scientific Research Applications
Synthesis of Novel Derivatives
Kasiotis, Fokialakis, and Haroutounian (2006) reported the synthesis of novel pyrazolo[4,3-c]quinoline derivatives, including 1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol. These compounds were derived from easily accessible quinolin-4-ones and showed interesting features in regioselectivity and reaction mechanisms (Kasiotis, Fokialakis, & Haroutounian, 2006).
Antimicrobial Properties
J. Kumar et al. (2014) synthesized a series of quinoxaline derivatives containing pyrazoline residue, showing significant in vitro antimicrobial activity against various strains including Staphylococcus aureus and Escherichia coli (J. Kumar, Chawla, Kumar, & Sahu, 2014).
Antioxidant Activity
Hassan, Abdel‐kariem, and Ali (2017) synthesized novel oxadiazaphosphepinoquinolinones from this compound derivatives, demonstrating significant antioxidant activities, surpassing standard antioxidants in some cases (Hassan, Abdel‐kariem, & Ali, 2017).
Structural Characterization and Crystallography
Liu Fang-ming (2012) focused on the synthesis and crystal structure determination of a pyrazoline derivative involving this compound. The study provided detailed insights into the compound's structure through X-ray crystallography and spectroscopic methods (Liu Fang-ming, 2012).
Ultrasound-Assisted Synthesis and Biological Investigations
Prasath et al. (2015) reported on the ultrasound-assisted synthesis of quinolinyl chalcones containing pyrazole groups. These compounds exhibited promising antimicrobial properties and moderate antioxidant activities (Prasath, Bhavana, Sarveswari, Ng, & Tiekink, 2015).
Regioselective Synthesis Studies
Chimichi, Boccalini, and Matteucci (2008) explored the regioselective synthesis of dihydro-pyrazoloquinolinones from this compound derivatives. Their research provided important insights into the reaction conditions and structural elucidation of the products (Chimichi, Boccalini, & Matteucci, 2008).
Future Directions
properties
IUPAC Name |
1-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]quinolin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-22-14-5-2-12(3-6-14)20-17-11(10-19-20)9-18-16-8-13(21)4-7-15(16)17/h2-10,19H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTDJASSEYVOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C4C=CC(=O)C=C4N=CC3=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)

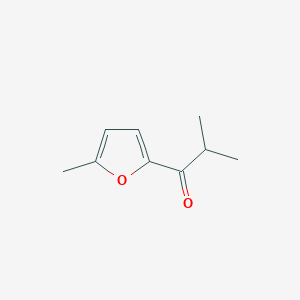
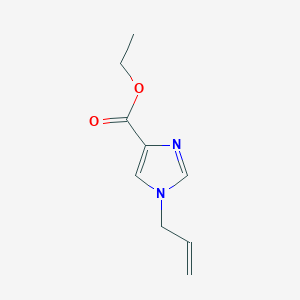
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
